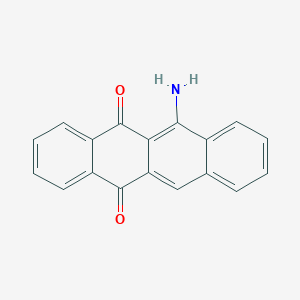

6-Amino-5,12-naphthacenequinone

Description

Contextualization within Polycyclic Aromatic Quinone Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are organic compounds containing multiple fused aromatic rings. libretexts.orglibretexts.org When these structures incorporate quinone moieties, they are known as polycyclic aromatic quinones. Naphthalene (B1677914), a simple PAH, consists of two fused benzene (B151609) rings and exhibits many of the same characteristics as benzene, including aromaticity and a preference for electrophilic substitution reactions. libretexts.orglibretexts.org Naphthacenequinones, such as 5,12-naphthacenequinone (B46369), are derivatives of naphthacene (B114907), a four-ringed polycyclic aromatic hydrocarbon. ontosight.ai

The defining feature of quinones is the presence of a fully conjugated cyclic dione (B5365651) structure. This quinone moiety is a well-known redox-active functional group, capable of undergoing reversible reduction-oxidation reactions. ontosight.ai This property is central to the chemical and biological activities of naphthacenequinones. The extended π-system of the naphthacene backbone, combined with the electron-withdrawing nature of the quinone carbonyls, results in a molecule with distinct electronic properties. These properties influence their reactivity, including their ability to participate in charge-transfer interactions and generate reactive oxygen species (ROS). ontosight.aiacs.org

Evolution of Research on Naphthacenequinone Systems

Research into polycyclic aromatic hydrocarbons and their derivatives has a long history, driven by their prevalence as environmental pollutants and their roles in chemical carcinogenesis. acs.orgnih.gov Early studies focused on understanding the fundamental properties and reactivity of these compounds. The investigation of naphthacenequinone systems, a subset of this broader research, has evolved to explore their potential in various fields.

Initially, research was centered on the synthesis and basic characterization of these molecules. Over time, the focus has shifted towards understanding their photochemical and photophysical properties. For instance, studies have investigated the electronic structure of the lowest excited triplet state of 5,12-naphthacenequinone. chemicalbook.comsigmaaldrich.com Furthermore, the phototransformation of other chemicals in the presence of 5,12-naphthacenequinone has been a subject of study. chemicalbook.comsigmaaldrich.com More recent research has delved into the synthesis of heterocyclic analogs of 5,12-naphthacenequinone, expanding the chemical space and potential applications of this class of compounds. researchgate.netresearchgate.net

Specific Research Focus on Substituted Amino Naphthacenequinones

The introduction of substituents onto the naphthacenequinone core can dramatically alter its chemical and physical properties. Amino-substituted derivatives, in particular, have emerged as a significant area of research. The amino group, being an electron-donating group, can engage in electronic interactions with the electron-deficient quinone system, leading to the formation of "push-pull" systems. These systems often exhibit interesting photophysical properties, such as solvatochromism, where the color of the compound changes with the polarity of the solvent. nih.gov

Research in this area has been motivated by the observation that amino-substituted quinones, including derivatives of other polycyclic systems like anthraquinones, can exhibit significant biological activity. scilit.com This has spurred the synthesis and evaluation of a wide range of amino-substituted naphthacenequinones and related structures. For example, studies have explored the synthesis of various amino-substituted quinoline (B57606) derivatives and their fluorescence properties. nih.gov The development of novel N-substituted β-amino acid derivatives has also been pursued for their potential antimicrobial activities. nih.gov The position and nature of the amino substituent have been shown to be critical factors influencing the properties and activity of these compounds. mdpi.com

Overview of Major Research Domains for 6-Amino-5,12-naphthacenequinone

The specific compound, this compound, is a subject of interest due to the combination of the naphthacenequinone scaffold and an amino substituent. While detailed research findings on this exact molecule are highly specific, the broader research on related compounds provides a framework for its potential areas of investigation.

One major research domain is in the field of materials science, particularly in the development of photochromic materials. Theoretical studies on derivatives like 6-hydroxy-5,12-naphthacenequinone have explored their photoisomerization reactions, which are fundamental to photochromism. researchgate.net The introduction of an amino group at the 6-position could modulate these photochromic properties.

Another significant area of research is in medicinal chemistry. The parent compound, 5,12-naphthacenequinone, has been investigated for its cytotoxic and potential anticancer activities, which are believed to be related to its ability to generate reactive oxygen species. ontosight.ai The presence of an amino group could influence this activity, potentially leading to more potent or selective compounds. Research on other amino-substituted quinones has demonstrated their potential as antiproliferative agents. scilit.commdpi.com

Furthermore, the unique electronic structure of this compound makes it a candidate for applications in molecular electronics and as a fluorescent probe. The "push-pull" nature of the molecule could lead to interesting fluorescence properties that are sensitive to the local environment, similar to what has been observed for other amino-substituted aromatic compounds. nih.gov

Data Tables

Table 1: Physicochemical Properties of 5,12-Naphthacenequinone

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₀O₂ | sigmaaldrich.comnist.govsigmaaldrich.com |

| Molecular Weight | 258.27 g/mol | sigmaaldrich.comnist.govsigmaaldrich.com |

| CAS Number | 1090-13-7 | chemicalbook.comsigmaaldrich.comnist.govsigmaaldrich.com |

| Melting Point | 282-286 °C (decomposes) | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| Synonyms | Tetracene-5,12-dione, Naphthacene-5,12-dione, Tetracenequinone | chemicalbook.comnist.govfishersci.ca |

Structure

3D Structure

Properties

IUPAC Name |

6-aminotetracene-5,12-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO2/c19-16-11-6-2-1-5-10(11)9-14-15(16)18(21)13-8-4-3-7-12(13)17(14)20/h1-9H,19H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCGDKBWDRCPJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 6 Amino 5,12 Naphthacenequinone

Direct Synthesis Approaches to 6-Amino-5,12-naphthacenequinone

Direct synthetic methods for this compound are not extensively detailed in the provided search results. The synthesis of related aminonaphthoquinone derivatives often involves the reaction of a suitable naphthoquinone precursor with an amine source. For instance, a general method for preparing phenylamino-1,4-naphthoquinones involves the reaction of 1,4-naphthoquinone (B94277) with anilines. researchgate.net This suggests that a direct approach to this compound could potentially involve the reaction of 5,12-naphthacenequinone (B46369) with an appropriate aminating agent. However, specific examples and conditions for the direct amination of 5,12-naphthacenequinone at the 6-position were not found in the provided results.

Precursor-Based Synthetic Routes

The synthesis of the this compound scaffold often relies on the construction of the quinone framework from functionalized precursors.

Amination Reactions in Naphthacenequinone Synthesis

Amination reactions are crucial in the synthesis of precursors for naphthacenequinones. The introduction of an amino group can be achieved at various stages of the synthesis. For example, the amination of 2-nitroquinizarine with hydroxylamine (B1172632) yields 2-amino-3-nitroquinizarine, which upon reduction, provides 2,3-diaminoquinizarine. researchgate.net This diamino derivative serves as a key intermediate for synthesizing heterocyclic analogs of 5,12-naphthacenequinone. researchgate.net Another approach involves the reaction of 1,4-naphthoquinone or 2,3-dichloro-1,4-naphthoquinone with various phenylamines, which can be facilitated by ultrasound irradiation or by using silica (B1680970) gel as a solid support in solvent-free conditions. researchgate.net Furthermore, microwave-assisted synthesis has been shown to be an effective method for the 1,4-Michael addition of amino acids to 1,4-naphthoquinone and for the substitution reaction with 2,3-dichloronaphthoquinone, leading to high yields of naphthoquinone-amino acid derivatives. nih.gov

Cyclization and Annulation Strategies in Quinone Framework Construction

The construction of the polycyclic quinone framework is a key step in the synthesis of naphthacenequinones. Various cyclization and annulation strategies are employed to build the desired ring system. These methods often involve the formation of new rings onto a pre-existing quinone or aromatic core.

One common strategy is the [4+2] cyclization, also known as the Diels-Alder reaction. For instance, aza-o-quinone methides can undergo a base-promoted (4+2) cyclization with azlactones to afford dihydroquinolinone derivatives in good yields. researchgate.net Another approach involves the rhodium-catalyzed [3+2] annulation of quinoxalines with alkynylcyclobutanols to construct spirocyclic frameworks. researchgate.net Ruthenium(II)-catalyzed C-H activation and annulation cascades have also been successfully used to construct complex fused-ring systems, such as coumarin-fused benzo[a]quinolizin-4-ones. rsc.org

Annulation of a 1,3-dithiole ring to a sterically hindered o-quinone core has been achieved through the reaction of 4,5-dichloro-3,6-di-tert-butyl-o-benzoquinone with alkali metal gem-dithiolates. beilstein-journals.org Additionally, a concise method for constructing polycyclic quinolines involves the intramolecular [2+2+2] annulation of ω-cyano-1-alkynes with diaryliodonium salts. nih.gov

These cyclization and annulation reactions provide powerful tools for assembling the complex carbocyclic and heterocyclic frameworks found in naphthacenequinone derivatives.

Functionalization and Derivatization Reactions of the Naphthacenequinone Core

Once the this compound core is synthesized, it can be further modified to introduce a variety of functional groups, allowing for the fine-tuning of its properties.

Modification of the Amino Group (e.g., N-alkylation, acylation)

The amino group of this compound is a key site for derivatization.

N-Alkylation: Direct N-alkylation of amines can be challenging to control. masterorganicchemistry.com A more controlled method is reductive amination, which involves the reaction of an amine with an aldehyde or ketone to form an imine, followed by reduction to the corresponding alkylated amine. masterorganicchemistry.comlibretexts.org Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comlibretexts.org This method allows for the sequential introduction of alkyl groups to a primary amine. masterorganicchemistry.com Another approach for N-alkylation involves the reaction of an amine with an alkyl halide in an SN2 reaction. libretexts.org

Acylation: The amino group can also be acylated to form amides. For instance, the condensation of 5,6-diaminouracil (B14702) derivatives with various carboxylic acids using a coupling reagent like COMU results in the formation of 6-amino-5-carboxamidouracils. frontiersin.org This reaction is fast and often leads to the precipitation of pure products. frontiersin.org

| Reaction Type | Reagents | Product | Key Features |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₄, NaBH₃CN) | N-Alkyl Amine | Controlled alkylation, avoids polyalkylation. masterorganicchemistry.comlibretexts.org |

| SN2 Alkylation | Alkyl Halide | N-Alkyl Amine | Can lead to polyalkylation. libretexts.org |

| Acylation | Carboxylic Acid, Coupling Agent (e.g., COMU) | Amide | Fast reaction, high yields. frontiersin.org |

Introduction of Other Substituents on the Naphthacenequinone Scaffold

Besides modifying the amino group, other substituents can be introduced onto the naphthacenequinone scaffold to further diversify the range of derivatives. The introduction of substituents can be achieved by starting with appropriately substituted precursors during the synthesis of the quinone framework.

For example, the synthesis of heterocyclic analogs of 5,12-naphthacenequinone can be achieved starting from 2,3-diamino-1,4-dimethoxyanthraquinone. researchgate.net Condensation of 2-formyl- or 2-cyano-3-chloro-1,4-dimethoxyanthraquinone with methyl thioglycolate leads to the formation of substituted anthra[2,3-b]thiophene-5,10-diones. osi.lv The enantioselective synthesis of 1-substituted tetrahydroisoquinoline derivatives, which can be considered building blocks for more complex structures, has been achieved through the use of an oxazolopiperidone lactam scaffold and subsequent reaction with Grignard reagents. chemistryviews.org

Heterocyclic Analog Synthesis from Naphthacenequinones

The fusion of heterocyclic rings to the naphthacenequinone core can significantly modulate its electronic and biological properties. This section details the synthesis of various fused heterocyclic analogues.

The synthesis of furan-fused naphthacenequinones can be achieved through several methodologies. One common approach involves the cyclization of appropriately functionalized naphthacenequinone precursors. For instance, the synthesis of anthra[2,3-b]furan-5,10-dione derivatives, which are structurally analogous to furan-fused naphthacenequinones, has been accomplished through a multi-step process. researchgate.net This involves the O-alkylation of a formylhydroxyanthraquinone with bromoacetic acid esters, followed by cyclodehydration in the presence of a base. researchgate.net Subsequent hydrolysis and decarboxylation yield the desired fused furan (B31954) ring system. researchgate.net

Another strategy involves the reaction of nitrobutadienic building blocks with aromatic enolates to generate furan-fused derivatives. While this has been demonstrated for naphthofurans, the principle can be extended to naphthacenequinone systems.

A key intermediate in some of these syntheses is 1,4-dimethoxy-3-formyl-2-hydroxyanthraquinone, which can be prepared via the Miller–Loudon–Schneider reaction. researchgate.net This intermediate serves as a versatile platform for the annelation of the furan ring. researchgate.net

| Starting Material | Reagents and Conditions | Product | Reference |

| Formylhydroxyanthraquinone | 1. Bromoacetic acid esters, 2. Base (for cyclodehydration), 3. Hydrolysis, 4. Decarboxylation | Anthra[2,3-b]furan-5,10-dione derivative | researchgate.net |

| Nitrobutadienic building blocks | Aromatic enolates | Furan-fused derivatives | |

| 1,4-dihydroxyanthraquinone (quinizarin) | Miller–Loudon–Schneider reaction | 1,4-dimethoxy-3-formyl-2-hydroxyanthraquinone | researchgate.net |

The synthesis of thiophene-fused naphthacenequinones can be approached through methods analogous to those used for other polycyclic aromatic systems. For example, the synthesis of a thiophene-containing analogue of halenaquinone, a marine natural product with a quinone core, involved key steps such as an alkynyl ketone-benzocyclobutane Diels-Alder reaction to construct the naphthalene (B1677914) subunit, a Heck cyclization, and a ring-closing metathesis.

More directly relevant is the synthesis of thiazole-fused anthraquinones, which serve as a close model for isothiazole-fused naphthacenequinones. A convenient metal-free method for the thiolation of anthraquinone (B42736) derivatives has been developed, which is a key step in the preparation of these fused systems. rsc.orgnih.gov This involves the nucleophilic substitution of a bromine atom on the anthraquinone ring with a thiol, such as 4-methoxybenzyl mercaptan, in the presence of a base like potassium tert-butoxide. rsc.orgnih.gov The resulting thioether can then be further manipulated to form the fused thiazole (B1198619) ring. rsc.orgnih.gov

The hetero-Diels-Alder reaction is another powerful tool for constructing fused thiophene (B33073) and thiazole derivatives. For instance, the reaction of 5-arylidene-4-thioxo-2-thiazolidinones with 1,4-naphthoquinone can yield thiopyrano[2,3-d]thiazoles fused to a naphthoquinone moiety. This approach could be adapted for the synthesis of thiophene-fused naphthacenequinones.

| Starting Material | Reagents and Conditions | Product | Reference |

| Bromoanthraquinone | 4-Methoxybenzyl mercaptan, t-BuOK | Thioether-substituted anthraquinone | rsc.orgnih.gov |

| 5-Arylidene-4-thioxo-2-thiazolidinones | 1,4-Naphthoquinone | Thiopyrano[2,3-d]thiazole-fused naphthoquinone | |

| 2,4-dichloro-3-nitropyridine | 1. Suzuki-Miyaura coupling, 2. Pd-catalyzed aminocarbonylation, 3. Fe/AcOH reduction, 4. Lawesson's reagent, 5. H2O2 oxidation | 3,7-disubstituted isothiazolo[4,3-b]pyridine | mdpi.comresearchgate.net |

The synthesis of indole (B1671886) and indazole systems fused to the naphthacenequinone core is of particular interest due to the prevalence of the indole nucleus in bioactive molecules. A key intermediate for the synthesis of such heterocyclic analogues is 2,3-diaminoquinizarine, which can be prepared from the amination of 2-nitroquinizarine with hydroxylamine, followed by reduction. researchgate.net This diamino derivative serves as a precursor for the construction of various fused heterocycles, including imidazole, triazole, and pyrazine (B50134) analogues of 5,12-naphthacenequinone. researchgate.net

Specifically for indole derivatives, the Fischer indole synthesis can be a viable route. While not directly applied to this compound in the reviewed literature, the general methodology of reacting a hydrazine (B178648) with a ketone under acidic conditions is a well-established method for indole ring formation.

The synthesis of naphtho[2,3-f]isatin-5,10-dione derivatives, which are precursors to fused indoles, has also been reported. Isatins are versatile substrates for the synthesis of a wide variety of heterocyclic compounds.

| Starting Material | Reagents and Conditions | Product | Reference |

| 2-Nitroquinizarine | 1. Hydroxylamine, 2. Reduction | 2,3-Diaminoquinizarine | researchgate.net |

| 2,3-Diaminoquinizarine | Various reagents for heterocycle formation | Imidazole, triazole, and pyrazine analogues of 5,12-naphthacenequinone | researchgate.net |

| Hydrazine derivative | Ketone derivative of naphthacenequinone, Acid | Fused indole derivative (via Fischer indole synthesis) | |

| Naphthacenequinone precursor | Appropriate reagents for isatin (B1672199) formation | Naphtho[2,3-f]isatin-5,10-dione derivative |

Catalytic Approaches in Naphthacenequinone Synthesis and Functionalization

For instance, rhodium-catalyzed amination of phenols provides a direct, redox-neutral pathway to anilines, with water as the only byproduct. organic-chemistry.org This approach, which utilizes the arenophilic nature of the rhodium catalyst to facilitate keto-enol tautomerization, could potentially be adapted for the amination of hydroxylated naphthacenequinone precursors. organic-chemistry.org

Heterogeneous catalysis, using catalysts such as palladium on carbon (Pd/C), has been employed for the direct synthesis of isoquinolones from benzamides and alkynes via C-H activation. researchgate.net Such methodologies could be explored for the construction of nitrogen-containing heterocycles fused to the naphthacenequinone backbone.

The functionalization of the naphthacenequinone core can also be influenced by photochemical reactions. Studies on 6-hydroxy-5,12-naphthacenequinone and its derivatives have shown that these compounds can undergo photoisomerization.

| Catalytic Approach | Catalyst | Substrate Type | Potential Application to Naphthacenequinone | Reference |

| C-H Activation | Palladium, Rhodium | Aromatic and heterocyclic compounds | Direct functionalization of the naphthacenequinone core | nih.gov |

| Amination of Phenols | Rhodium | Phenols and amines | Synthesis of amino-substituted naphthacenequinones from hydroxy precursors | organic-chemistry.org |

| Heterocycle Synthesis via C-H Activation | Pd/C | Benzamides and alkynes | Construction of fused nitrogen-containing heterocycles | researchgate.net |

| Asymmetric Dearomatization | Rhodium, Iridium | Aromatic compounds | Enantioselective synthesis of partially saturated naphthacenequinone derivatives |

Stereoselective and Regioselective Synthesis Considerations

The control of stereochemistry and regiochemistry is paramount in the synthesis of complex molecules intended for biological applications. Stereoselective reactions aim to produce a single stereoisomer, while regioselective reactions target a specific constitutional isomer.

In the context of naphthacenequinones, asymmetric synthesis can be employed to introduce chirality. For example, the asymmetric synthesis of remotely chiral naphthols and naphthylamines has been achieved using chiral phosphoric acids to catalyze the in-situ generation of naphthoquinone methides, followed by nucleophilic addition. This strategy provides a powerful platform for the efficient construction of remote benzylic stereogenic centers in aromatic compounds.

Regioselectivity is crucial when introducing substituents onto the naphthacenequinone skeleton, as the position of the substituent can dramatically affect the compound's properties. For example, in the synthesis of N-substituted 2-aminoquinazolin-4-ones, the choice of reagents and reaction conditions can dictate the formation of one regioisomer over another. nih.govntnu.edu.tw The reaction of methyl anthranilates with N-arylcyanamides in the presence of p-TsOH yields predominantly 3-arylquinazolin-4-ones, whereas using TMSCl followed by a Dimroth rearrangement leads exclusively to 2-(N-arylamino)quinazolin-4-ones. nih.govntnu.edu.tw

The principles of stereoselectivity and regioselectivity are often intertwined. For instance, in E2 elimination reactions, the stereochemistry of the substrate can determine the stereochemistry of the product, making the reaction stereospecific. The orientation of the leaving group and the extracted proton dictates the geometry of the resulting alkene.

| Synthetic Consideration | Key Principle | Example Application | Reference |

| Stereoselectivity | Use of chiral catalysts or auxiliaries to favor the formation of one stereoisomer. | Asymmetric synthesis of chiral naphthols and naphthylamines via naphthoquinone methides. | |

| Regioselectivity | Control of reaction conditions and reagents to direct substitution to a specific position. | Selective synthesis of N-substituted 2-aminoquinazolin-4-ones by varying the acid catalyst and reaction sequence. | nih.govntnu.edu.tw |

| Stereospecificity | The stereochemistry of the starting material dictates the stereochemistry of the product. | E2 elimination reactions where the anti-periplanar arrangement of the leaving group and proton determines the alkene geometry. |

Spectroscopic and Photophysical Investigations of 6 Amino 5,12 Naphthacenequinone Systems

Electronic Absorption Spectroscopy in Solution and Solid State

The electronic absorption spectra of 6-amino-5,12-naphthacenequinone systems are characterized by distinct bands in the ultraviolet and visible regions, arising from π-π* and n-π* transitions within the aromatic and quinone moieties. The position and intensity of these bands are sensitive to both structural modifications of the molecule and the nature of the solvent.

Influence of Substituents on Absorption Characteristics

Substituents on the naphthacenequinone framework can significantly alter the electronic absorption spectra. The introduction of an amino group at the 6-position generally leads to a bathochromic (red) shift of the longest wavelength absorption band compared to the parent 5,12-naphthacenequinone (B46369). This is attributed to the electron-donating nature of the amino group, which extends the π-conjugation and raises the energy of the highest occupied molecular orbital (HOMO).

Further substitution on the naphthacenequinone ring or the amino group can fine-tune the absorption properties. For instance, attaching additional electron-donating or electron-withdrawing groups can lead to further shifts in the absorption maxima. Studies on related amino-substituted anthraquinones have shown that the nature and position of substituents strongly influence the intramolecular charge transfer (ICT) character of the electronic transitions. nih.gov This principle also applies to this compound systems, where the extent of ICT from the amino group to the quinone moiety can be modulated by other substituents. For example, compounds with aromatic transfer groups have been noted for their excellent photochromic properties, and substituents on the naphthacenequinone can cause a bathochromic shift in the maximum absorption wavelength. researchgate.net The molar extinction coefficient of diphenoxynaphthacenequinone is also observed to be larger than that of the corresponding phenoxynaphthacenequinone compound. researchgate.net

The following table summarizes the effect of various substituents on the absorption maximum (λmax) of related quinone systems.

Table 1: Influence of Substituents on the Absorption Maxima of Naphthacenequinone Derivatives

| Compound | Substituent(s) | Solvent | λmax (nm) |

|---|---|---|---|

| 5,12-Naphthacenequinone | None | Benzene (B151609) | 296 |

| 6-Phenoxy-5,12-naphthacenequinone | 6-Phenoxy | DMSO | 481-482 |

| 6-[4-(2-(4-hydroxyphenyl)isopropyl)phenoxy]-5,12-napththacenequinone | 6-[4-(2-(4-hydroxyphenyl)isopropyl)phenoxy] | DMSO | 481-482 |

| 6-[4-(potassium sulfophenylazo)phenoxy]-5,12-naphthacenequinone | 6-[4-(potassium sulfophenylazo)phenoxy] | DMSO | 481-482 |

Solvent Effects on Electronic Absorption

The polarity and hydrogen-bonding capability of the solvent play a crucial role in the electronic absorption spectra of this compound. researchgate.net The position of the absorption bands can exhibit solvatochromism, shifting in response to changes in the solvent environment. researchgate.net

In nonpolar solvents, the absorption spectrum is primarily influenced by van der Waals interactions. As the solvent polarity increases, dipole-dipole interactions become more significant, often leading to a red shift (positive solvatochromism) of the π-π* transition band. This is due to the greater stabilization of the more polar excited state compared to the ground state.

Hydrogen-bonding solvents can have a more complex effect. researchgate.net Solvents that can act as hydrogen bond donors can interact with the carbonyl oxygens of the quinone and the nitrogen of the amino group. Solvents that are hydrogen bond acceptors can interact with the N-H protons of the amino group. These specific interactions can lead to significant shifts in the absorption spectra, which may not correlate linearly with solvent polarity scales like the dielectric constant. A detailed study on aminoanthraquinones revealed that hydrogen bonding effects are of considerable importance in understanding the spectral shifts in charge transfer transitions. researchgate.net

Table 2: Solvent Effects on the Absorption Maxima of Related Amino-Substituted Aromatic Compounds

| Compound | Solvent | Dielectric Constant | λmax (nm) |

|---|---|---|---|

| 1-Aminoanthraquinone | Cyclohexane | 2.02 | 455 |

| 1-Aminoanthraquinone | Acetonitrile | 37.5 | 485 |

| 1-Aminoanthraquinone | Ethanol | 24.5 | 480 |

| 1,4-Diaminoanthraquinone | Dioxane | 2.21 | 550 |

| 1,4-Diaminoanthraquinone | DMSO | 46.7 | 590 |

Emission Spectroscopy and Fluorescence Quantum Yield Analysis

Upon absorption of light, this compound systems can relax to the ground state through various photophysical pathways, including fluorescence. The emission properties, such as the fluorescence spectrum and quantum yield, provide valuable insights into the excited-state behavior of these molecules.

Fluorescence Quenching Mechanisms

The fluorescence of this compound can be quenched by various mechanisms, which lead to a decrease in the fluorescence intensity. nih.gov These quenching processes compete with the radiative decay pathway of fluorescence. Common quenching mechanisms include:

Intersystem Crossing (ISC): The excited singlet state can be converted to an excited triplet state. Since fluorescence originates from the singlet state, ISC reduces the fluorescence quantum yield. The electronic structure of the lowest excited triplet state of the parent 5,12-naphthacenequinone has been characterized as having ππ* character. nih.gov

Internal Conversion (IC): This is a non-radiative decay process from a higher electronic state to a lower one of the same multiplicity.

Photoinduced Electron Transfer (PET): In the presence of suitable electron donors or acceptors, the excited state of this compound can undergo electron transfer, leading to fluorescence quenching. The amino group itself can act as an intramolecular electron donor.

Concentration Quenching: At high concentrations, aggregation can occur, leading to the formation of non-fluorescent or weakly fluorescent dimers or excimers.

Studies on other fluorescent dyes have shown that interactions with specific amino acid residues like tryptophan, tyrosine, methionine, and histidine can also lead to fluorescence quenching through a combination of static and dynamic mechanisms. researchgate.netnih.gov

Exciplex Formation and Charge Transfer Processes

In the presence of electron-donating or electron-accepting molecules, the excited state of this compound can form an exciplex (excited-state complex). Exciplex formation is often characterized by the appearance of a new, broad, and red-shifted emission band in the fluorescence spectrum.

The formation of an exciplex involves a significant degree of charge transfer between the excited fluorophore and the quencher. For this compound, the amino group provides an intramolecular charge transfer character to the excited state. In the presence of external aromatic hydrocarbons, for instance, intermolecular exciplexes can form. Research on the related 6,11-dihydroxy-5,12-naphthacenequinone has demonstrated that its excited singlet state interacts with aromatic hydrocarbons to form exciplexes in both nonpolar and polar solvents, as evidenced by fluorescence quenching and the appearance of new emission bands. acs.org This indicates a strong potential for similar charge transfer processes and exciplex formation in this compound systems.

Time-Resolved Spectroscopic Techniques (e.g., Flash Photolysis, Picosecond Laser Studies)

Time-resolved spectroscopic techniques are powerful tools for directly observing the transient species and elementary processes that occur after photoexcitation. Techniques like laser flash photolysis and picosecond laser studies provide real-time information on the dynamics of excited states, including their lifetimes and decay pathways.

Investigations into related phenoxy-naphthacenequinones using subpicosecond pump-probe spectroscopy and nanosecond laser flash photolysis have revealed the involvement of short-lived triplet states and spiro-bridged biradical intermediates in their photoisomerization reactions. researchgate.net These studies highlight the complex series of events that can follow light absorption. For 6-phenoxy-5,12-naphthacenequinone, the transformation to its ana-isomer proceeds via a triplet state with a lifetime of approximately 2 nanoseconds and a biradical intermediate lasting about 6 nanoseconds. researchgate.net

These time-resolved methods can be applied to this compound to:

Determine the lifetime of the excited singlet state (S1) and its decay kinetics.

Identify and characterize transient absorption spectra of the excited triplet state (T1) and any radical ions or other intermediates formed.

Measure the rates of intersystem crossing, internal conversion, and any photochemical reactions.

Elucidate the dynamics of exciplex formation and decay.

For instance, continuous-wave time-resolved EPR (cw-TREPR) has been used to study the electronic structure of the lowest excited triplet state of 5,12-naphthacenequinone. sigmaaldrich.com Such techniques would be invaluable in understanding the excited-state behavior of its 6-amino derivative.

Elucidation of Excited State Dynamics

The introduction of substituents, such as an amino group, to the naphthacenequinone framework can significantly influence the excited-state dynamics. nih.gov Studies on related quinone systems, like 6,11-dihydroxy-5,12-naphthacenequinone (DHNQ), reveal that interactions in the excited singlet state (S₁) can lead to the formation of exciplexes, particularly in the presence of aromatic hydrocarbons. acs.org These interactions are observable through fluorescence quenching and the emergence of new emission bands. acs.org

In both nonpolar and polar solvents, the fluorescence of these quinone systems can be quenched, accompanied by the appearance of exciplex emissions. acs.org The dynamics of these processes, including the kinetics of exciplex formation, can be evaluated by analyzing steady-state and time-resolved fluorescence quenching measurements at various temperatures. acs.org Theoretical investigations, often employing density functional theory (DFT), can further elucidate the potential energy surfaces of the ground and excited states, revealing the pathways for photoinduced structural rearrangements.

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful tool for probing the excited states of molecules. mdpi.com In studies of DHNQ, a lower analogue of the amino-substituted compound, picosecond laser flash photolysis reveals a major transient absorption band in the 530 to 630 nm region, which is attributed to the S₁→ Sₙ transition. acs.org The lifetimes of these transients are often found to be very similar to the exciplex lifetimes estimated from fluorescence quenching experiments, providing a correlative understanding of the excited-state processes. acs.org

A weaker, long-wavelength absorption tail is sometimes observed and can be attributed to the formation of anion radicals. acs.org The analysis of transient absorption spectra, in conjunction with quantum chemical calculations, allows for the assignment of observed spectral features to specific transient species and the determination of their lifetimes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous determination of molecular structures. rsc.org For complex organic molecules like this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) is typically employed. core.ac.uk

¹H NMR spectra provide information about the chemical environment of protons, their multiplicity (splitting patterns), and their coupling constants, which helps in establishing the connectivity of atoms. For instance, the aromatic protons of the naphthacenequinone core would exhibit characteristic chemical shifts and coupling patterns. The amino group proton would also have a distinct resonance.

¹³C NMR, often used in conjunction with DEPT experiments, helps to identify the different types of carbon atoms (quaternary, CH, CH₂, and CH₃). The carbonyl carbons of the quinone moiety would appear at characteristic downfield chemical shifts.

Two-dimensional NMR techniques are crucial for assembling the molecular fragments identified from 1D NMR. core.ac.uk

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) correlations, identifying adjacent protons. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (typically over 2-3 bonds), which is vital for connecting different parts of the molecule and confirming the positions of substituents. core.ac.uk

| Technique | Information Provided | Typical Application for this compound |

| ¹H NMR | Chemical environment and connectivity of protons. | Identify aromatic and amine protons; determine substitution patterns. |

| ¹³C NMR | Types of carbon atoms. | Identify carbonyl, aromatic, and substituted carbons. |

| COSY | ¹H-¹H correlations. | Establish the arrangement of protons on the aromatic rings. |

| HSQC | ¹H-¹³C direct correlations. | Assign proton signals to their corresponding carbon atoms. |

| HMBC | ¹H-¹³C long-range correlations. | Confirm the overall structure and position of the amino group. |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. pressbooks.pub The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features. libretexts.org

The N-H stretching vibrations of the primary amino group (–NH₂) are expected to appear in the region of 3300 to 3500 cm⁻¹. libretexts.org Primary amines usually show two bands in this region, corresponding to symmetric and asymmetric stretching modes. libretexts.org These bands are generally sharper and less intense than the O-H bands of alcohols. libretexts.org

Other important absorptions would include C-H stretching from the aromatic rings (typically above 3000 cm⁻¹) and C=C stretching vibrations within the aromatic system (around 1450-1600 cm⁻¹). libretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (N-H) | Stretch | 3300 - 3500 | Medium, Sharp |

| Carbonyl (C=O) | Stretch | 1670 - 1780 | Strong, Sharp |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Variable |

| Aromatic (C-H) | Stretch | > 3000 | Variable |

Photochromism and Photochemical Reactivity of 6 Amino 5,12 Naphthacenequinone

Photoisomerization Mechanisms

The core of the photochromic behavior of 6-amino-5,12-naphthacenequinone derivatives lies in their ability to undergo photoisomerization. This process is characterized by intramolecular rearrangements triggered by the absorption of light.

The primary mechanism driving the photochromism in this class of compounds is the photochemical migration of a group attached to the nitrogen atom of the amino group. This can be a hydrogen atom, an aryl group, or an acyl group. The process is initiated by the excitation of the molecule to a higher electronic state upon light absorption. This excited state facilitates the transfer of the migrating group from the nitrogen atom to the oxygen atom of the adjacent carbonyl group. This transformation results in a significant change in the molecule's electronic structure and, consequently, its absorption spectrum.

The photoisomerization of this compound derivatives leads to the formation of a new structural isomer known as an ana-quinone. These photo-products have a distinct quinoidal structure where the amino and carbonyl groups have been effectively interchanged through the migration process. The formation of these ana-quinones is responsible for the observed change in color, as they possess different electronic absorption characteristics compared to the parent molecule.

The spectral properties of these ana-quinones have been characterized, and they typically exhibit absorption maxima at different wavelengths than the initial compound. For example, the electronic absorption spectra of 11-aryloxy derivatives of this compound and their corresponding ana-quinone photo-products in toluene (B28343) show distinct differences, confirming the structural transformation. nsc.ru

Influence of Substituents on Photochromic Efficiency and Stability

The efficiency of the photochromic process and the stability of the resulting photo-products are significantly influenced by the nature of the substituents on the naphthacenequinone core and on the migrating group.

Electron-donating vs. Electron-withdrawing Groups: The presence of electron-donating groups, such as amino or methoxy (B1213986) groups, in the anthraquinone (B42736) ring of related compounds has been shown to be crucial for photochemical migration to occur. nsc.ru Conversely, derivatives with certain electron-withdrawing substituents may not exhibit noticeable photochromism.

Aromatic Transfer Group: Compounds with an aromatic group as the migrating entity, such as a phenyl group, tend to exhibit excellent photochromic properties. researchgate.net

Substituents on the Naphthacenequinone Moiety: The attachment of substituents to the naphthacenequinone structure can lead to a bathochromic shift (a shift to longer wavelengths) in the maximum absorption wavelength. researchgate.net

Number of Substituents: An increase in the number of substituent groups on the phenyl ring can decrease the rate constants of the photochromic reaction. researchgate.net

The following table summarizes the effect of various substituents on the photochromic properties of this compound derivatives.

| Substituent Type | Effect on Photochromism |

| Electron-donating groups (on quinone ring) | Essential for photochemical migration. nsc.ru |

| Aromatic transfer group (e.g., phenyl) | Leads to excellent photochromic properties. researchgate.net |

| Substituents on naphthacenequinone | Causes a bathochromic shift in absorption. researchgate.net |

| Increasing number of substituents (on phenyl) | Decreases the reaction rate constant. researchgate.net |

Reversibility and Irreversibility in Photochromic Transformations

An ideal photochromic system is characterized by a high degree of reversibility, allowing for many cycles of transformation between the two states without significant degradation. In the case of this compound derivatives, the interconversion between the initial form and the ana-quinone can be photochemical in both directions, but not thermal. researchgate.net This complete reversibility has been observed both for the free photochrome and when it is incorporated into a polymer matrix. researchgate.net

However, irreversible photodecomposition can also occur. researchgate.net One proposed mechanism for irreversible degradation involves the abstraction of a hydrogen atom from the solvent by the excited triplet state of the molecule. researchgate.net This highlights the importance of the solvent environment in maintaining the stability and reversibility of the photochromic system. In some cases, the photochromic transformation is only observable in glassy matrices at low temperatures, such as 77 K, which limits practical applications. nsc.ru

Adiabatic Photochemical Reactions at Triplet Potential Energy Surfaces

Theoretical investigations using density functional theory (DFT) and ab initio methods have provided insights into the mechanism of the photoinduced structural rearrangement. researchgate.net These studies suggest that the adiabatic reaction proceeds via triplet states. researchgate.net A four-state cycle involving the ground and excited states has been proposed based on calculated potential energy curves. researchgate.net The reaction pathway involves the molecule being excited to a triplet state, where the migration of the substituent occurs, leading to the formation of the ana-quinone photo-product, which then relaxes back to its ground state. The irreversible decomposition is also linked to the excited triplet state's interaction with the solvent. researchgate.net

Solvent and Temperature Effects on Photochemical Processes

The surrounding environment, specifically the solvent and temperature, plays a critical role in the photochemical behavior of this compound derivatives.

Solvent Effects: The choice of solvent can influence the rates of both the forward and reverse photochemical reactions, as well as the stability of the photo-products. The polarity and viscosity of the solvent can affect the lifetime of the excited states and the ease of the structural rearrangement. For instance, the spectral characteristics of these compounds are often reported in specific solvents like toluene. nsc.ru

Temperature Effects: Temperature can have a significant impact on the photochromic process. In some systems, the photo-product is only stable at very low temperatures, such as 77 K. nsc.ru At higher temperatures, thermal reactions can compete with the photochemical processes. For example, the thermal migration of an acetyl group has been observed to occur instead of a photochemical one in some quinones. nsc.ru Prototropic changes, involving the migration of a proton, typically occur at high rates without an activation energy, making them less sensitive to temperature changes compared to acylotropic or arylotropic migrations. nsc.ru

The following table provides a summary of the environmental effects on the photochemistry of this compound.

| Factor | Influence on Photochemical Processes |

| Solvent Polarity | Can affect reaction rates and stability of photo-products. |

| Solvent Viscosity | Influences the ease of structural rearrangement. |

| Low Temperature (e.g., 77 K) | Can stabilize the photo-product, making visualization possible. nsc.ru |

| Higher Temperature | May favor thermal back-reactions or alternative thermal migration pathways. nsc.ru |

Chemiluminescence and Chemiexcitation Studies

Comprehensive searches of scientific literature and chemical databases have yielded no specific studies or detailed research findings on the chemiluminescence and chemiexcitation of this compound. While the broader class of naphthacenequinones has been investigated for various photochemical properties, research into the light-emitting chemical reactions of the 6-amino substituted derivative appears to be a novel area with no published data.

General principles of chemiluminescence involve chemical reactions that produce an electronically excited intermediate, which then decays to a ground state, releasing energy in the form of light. These reactions often involve oxidation processes. However, without experimental data for this compound, any discussion of its potential chemiluminescent behavior would be purely speculative.

Similarly, chemiexcitation, the process of forming electronically excited states through a chemical reaction, has not been documented for this specific compound. Studies on related compounds have focused on photo-induced phenomena such as photochromism and photoisomerization, rather than chemiluminescence.

Due to the absence of research in this specific area, no data tables or detailed findings on the chemiluminescence and chemiexcitation of this compound can be provided.

Computational and Theoretical Studies on 6 Amino 5,12 Naphthacenequinone

Electronic Structure Calculations (e.g., DFT, TD-DFT)

Electronic structure calculations are fundamental to understanding the behavior of 6-amino-5,12-naphthacenequinone. Methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used to model the distribution of electrons within the molecule, which governs its chemical and physical properties. researchgate.netohio-state.edu

DFT is particularly effective for determining the ground-state properties of molecules, offering a favorable balance between computational cost and accuracy. ohio-state.edu For naphthacenequinone derivatives, DFT calculations, often using hybrid functionals like B3LYP, are employed to optimize molecular geometries and calculate vibrational frequencies. researchgate.net These calculations have shown that molecules in this class generally have planar structures. researchgate.net The introduction of substituents, such as the amino group at the 6-position, can significantly influence the electronic structure through inductive effects and potential intramolecular interactions. semanticscholar.org

TD-DFT is the state-of-the-art method for investigating electronically excited states. researchgate.netrsc.org It is crucial for understanding the interaction of molecules with light, such as absorption and emission processes. rsc.org For complex systems like this compound, TD-DFT can predict electronic absorption spectra, providing insights into the nature of electronic transitions (e.g., π→π* transitions). researchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter.

A small HOMO-LUMO gap generally indicates high chemical reactivity, greater polarizability, and lower kinetic stability, as it is energetically easier to move electrons from the ground to an excited state. nih.govbiomedres.us This charge transfer interaction is often responsible for the bioactivity of a molecule. scirp.org In the context of this compound, the amino group, being an electron-donating group, is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to the unsubstituted parent compound and enhancing its reactivity. Computational studies on related derivatives confirm that substituents significantly modulate these frontier orbital energies. semanticscholar.org The analysis of the spatial distribution of these orbitals can predict the most reactive sites within the molecule. nih.gov

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the electron-donating capacity. The amino group is expected to increase this value. nih.gov |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron-accepting capacity. nih.gov |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A smaller gap suggests higher chemical reactivity and polarizability. biomedres.us |

| Chemical Hardness (η) | Proportional to the HOMO-LUMO gap; η ≈ (ELUMO - EHOMO)/2. | Molecules with a large gap are considered "hard," and those with a small gap are "soft." biomedres.us |

| Chemical Potential (μ) | Related to the average of HOMO and LUMO energies; μ ≈ (EHOMO + ELUMO)/2. | Indicates the tendency of electrons to escape from the system. biomedres.us |

Computational methods are powerful tools for predicting both ground and excited state properties. For the ground state, DFT calculations can accurately determine molecular geometries, bond lengths, bond angles, and thermodynamic properties. researchgate.netscirp.org

For excited states, TD-DFT is the method of choice. scirp.org It can predict vertical excitation energies, which correspond to UV-Vis absorption spectra, and oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net In studies of related 6-hydroxy-5,12-naphthacenequinone derivatives, TD-DFT has been successfully used to calculate absorption and fluorescence spectra, showing good agreement with experimental results. researchgate.net These calculations reveal that electronic transitions are typically of a π→π* character, originating from the HOMO and terminating in the LUMO. researchgate.net Furthermore, studies on the parent 5,12-naphthacenequinone (B46369) have clarified the electronic structure of its lowest excited triplet state, assigning it a ππ* character where the unpaired electron spins are largely localized on the naphthalene (B1677914) portion of the molecule. nih.govsigmaaldrich.com Such insights are crucial for understanding the photochemical behavior of these compounds.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides a virtual laboratory to map out the intricate steps of chemical reactions, identifying intermediates and transition states that are often too fleeting to be observed experimentally. rsc.org For a molecule like this compound, which belongs to a class known for its photochromic properties, understanding the reaction mechanisms is key to harnessing its potential applications.

The photochromism of naphthacenequinone derivatives involves light-induced reversible structural changes. Computational studies on 6-hydroxy-5,12-naphthacenequinone derivatives have been instrumental in elucidating these mechanisms. researchgate.net Using DFT, researchers can locate the transition state structures along a reaction coordinate and calculate the associated activation energy barriers. researchgate.net

For the photoisomerization of these compounds, calculations have revealed that the process involves the transfer of a group (e.g., methyl or phenyl attached to the oxygen) between the oxygen at position 6 and the oxygen at position 5. researchgate.net The analysis of the transition states showed that the activation energy for this transfer is dependent on the nature of the migrating group, which aligns with experimental observations of reaction rates. researchgate.net This type of analysis is directly applicable to understanding the potential photochromic behavior of this compound, where a similar hydrogen transfer between the amino nitrogen and the adjacent carbonyl oxygen could be a plausible mechanism.

To gain a complete picture of a photochemical reaction, it is essential to map the potential energy surfaces (PES) of both the ground and relevant excited states. Computational studies on related naphthacenequinones have successfully mapped these energy landscapes. researchgate.net

These investigations revealed a four-state cycle existing in the ground and excited states that governs the photoisomerization process. researchgate.net By calculating the potential energy curves, researchers can trace the entire reaction pathway from the initial light absorption (excitation) to the formation of the photoproduct and its eventual reversion to the original form. The mechanism often involves transitions between different electronic states (e.g., from an excited triplet state back to the ground state) and passing through intermediates and transition states. researchgate.net Mapping this energy landscape helps to explain the efficiency and reversibility of the photochromic process.

Molecular Dynamics Simulations to Understand Interactions and Conformations

While quantum mechanics methods like DFT are excellent for studying the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the physical movements and conformational changes of molecules over time. nih.gov MD simulations treat atoms as classical particles and use a force field to describe the interactions between them, allowing for the study of larger systems, including the molecule and its surrounding solvent or a protein binding site. nih.govresearchgate.net

For this compound, MD simulations can provide critical insights into how the molecule behaves in a specific environment, such as in solution or when interacting with a biological target. nih.gov These simulations can reveal the stable conformations of the molecule, the dynamics of intramolecular hydrogen bonds, and the specific interactions (e.g., hydrophobic interactions, hydrogen bonds) with solvent molecules or amino acid residues. nih.govnih.gov By simulating the system over nanoseconds, MD can help understand the stability of molecule-protein complexes and rationalize the thermodynamic parameters of binding. nih.gov Such simulations are vital for bridging the gap between molecular structure and macroscopic function.

Structure-Activity Relationship (SAR) Studies through Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and drug design, aiming to understand how the chemical structure of a compound influences its biological activity. For this compound and its analogs, computational SAR studies are pivotal in identifying the key molecular features that govern their interactions with biological systems.

While specific, in-depth SAR studies exclusively focused on a broad series of this compound derivatives are not extensively documented in publicly available literature, the principles of such studies can be inferred from research on similar quinone-containing compounds. These studies typically involve the systematic modification of the parent structure and the subsequent evaluation of the activity of the resulting analogs.

Computational techniques play a crucial role in modern SAR investigations. Methods such as quantitative structure-activity relationship (QSAR) modeling are employed to correlate variations in the physicochemical properties of a series of compounds with their biological activities. For a series of this compound derivatives, a hypothetical QSAR study would involve calculating various molecular descriptors for each analog and then using statistical methods to build a mathematical model that predicts activity.

A common approach in the SAR analysis of quinone derivatives involves molecular docking simulations. nih.gov These simulations predict the preferred orientation of a molecule when bound to a specific biological target, such as an enzyme or receptor. For instance, in studies of naphthoquinone amino acid derivatives as proteasome inhibitors, docking studies have been used to analyze the interactions between the naphthoquinone core and the active site of the proteasome. nih.gov Such studies can reveal crucial interactions, like hydrogen bonds or hydrophobic contacts, that contribute to the binding affinity and, consequently, the biological activity. The position and nature of substituents on the naphthacenequinone scaffold, such as the amino group at the 6-position, would be critical determinants of these interactions.

The analysis of structure-activity relationships for derivatives of 1,4-naphthoquinone (B94277) has shown that the type and position of substituents significantly influence their anticancer activity. mdpi.com Computational analyses, including molecular docking, have been instrumental in understanding how these structural modifications affect the interaction with target proteins. mdpi.com This underscores the importance of the substitution pattern in determining the biological effects of quinone-based compounds.

Quantum Chemical Descriptors and Their Correlation with Experimental Data

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule, calculated using methods of quantum chemistry. These descriptors provide quantitative measures of a molecule's reactivity, stability, and other electronic properties. For this compound, these descriptors offer a theoretical framework for understanding its chemical behavior and for correlating theoretical predictions with experimental observations.

Commonly calculated quantum chemical descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Ionization Potential (I) and Electron Affinity (A): These are related to the HOMO and LUMO energies, respectively, and provide a measure of the energy required to remove an electron and the energy released when an electron is added.

Global Hardness (η) and Softness (S): These descriptors quantify the resistance of a molecule to changes in its electron distribution.

Electronegativity (χ) and Electrophilicity Index (ω): These indices provide information about the molecule's ability to attract electrons and its propensity to act as an electrophile.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is particularly useful for predicting sites of chemical reactions.

The correlation of these theoretical descriptors with experimental data is a powerful validation of the computational models. For instance, calculated properties like the HOMO-LUMO gap can be correlated with experimentally determined parameters such as redox potentials or the wavelength of maximum absorption in UV-Vis spectroscopy. Similarly, the calculated MEP can predict the most likely sites for nucleophilic or electrophilic attack, which can be verified through experimental reactivity studies.

The application of Density Functional Theory (DFT) is a common method for calculating these descriptors. mdpi.com By employing DFT, researchers can gain a detailed understanding of the electronic structure and its influence on the properties of molecules like this compound.

Mechanistic Biological Activity of 6 Amino 5,12 Naphthacenequinone and Its Derivatives in Vitro, Non Clinical Focus

Interaction with Biomolecules: Investigations of Molecular Mechanisms

The biological effects of 6-amino-5,12-naphthacenequinone and its analogs are rooted in their interactions with fundamental biological molecules, particularly those involved in genetic processes.

DNA Polymerase Inhibition Mechanisms

Research into the effects of quinone derivatives on mammalian DNA polymerases has provided insights into their potential mechanisms of action. A study investigating four quinone derivatives, including the parent structure 5,12-naphthacenequinone (B46369) (NCQ), assessed their inhibitory activity against a panel of mammalian polymerases (pols α, β, γ, δ, ε, and λ). The findings indicated that, unlike 1,4-benzoquinone (B44022) (BQ) and 1,4-naphthoquinone (B94277) (NQ) which showed potent inhibition, 5,12-naphthacenequinone did not exhibit significant inhibitory effects on these DNA polymerases. nih.gov This suggests that the larger tetracyclic aromatic system of naphthacenequinone may not be conducive to binding and inhibiting these enzymes in the same manner as smaller quinones.

DNA Topoisomerase Inhibition

In contrast to its limited activity against DNA polymerases, the naphthacenequinone scaffold is implicated in the inhibition of DNA topoisomerases. These enzymes are crucial for managing DNA topology during replication, transcription, and recombination. nih.gov Topoisomerase inhibitors often function by stabilizing the transient covalent complex between the enzyme and DNA, which leads to DNA strand breaks and ultimately triggers cell death pathways. nih.govnih.govbiomedpharmajournal.org

Derivatives of amonafide (B1665376), which has a naphthalimide core structurally related to naphthacenequinone, provide a relevant model. Amonafide itself is a 5-amino substituted DNA intercalator and topoisomerase II inhibitor. northwestern.edu To address metabolic liabilities associated with the 5-amino group, derivatives with the amino group shifted to the 6-position were synthesized. These 6-amino amonafide derivatives were found to retain the crucial mechanisms of DNA intercalation and topoisomerase II inhibition, demonstrating that this structural modification is compatible with this mode of action. northwestern.edu This suggests that this compound could similarly function as a topoisomerase poison, stabilizing the enzyme-DNA cleavage complex and inducing DNA damage. nih.gov

Cellular Antiproliferative and Growth Inhibitory Effects (in vitro cell line studies)

The ability of this compound derivatives to inhibit the growth of cancer cells has been evaluated in various in vitro models. These studies highlight the cytotoxic potential of this class of compounds against different human tumor cell lines.

Naphthoquinone derivatives, in general, have demonstrated significant antiproliferative activity. For instance, various acyl and alkyl derivatives of lawsone (2-hydroxy-1,4-naphthoquinone) and juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) have shown growth inhibitory effects on HeLa cervix carcinoma cells. mdpi.com Similarly, naphthoquinone amino acid derivatives have exhibited cytotoxicity against the MCF-7 breast cancer cell line. researchgate.net The antiproliferative effects of several naphthoquinone derivatives against various cancer cell lines are summarized in the table below.

Antiproliferative Activity of Naphthoquinone Derivatives

| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| 2-(hydroxyamino)-1,4-naphthoquinone | DU-145 | Prostate | 8.08 | researchgate.net |

| 5-acetoxy-1,4-naphthoquinone (Derivative 3) | IGROV-1 | Ovarian Carcinoma | 7.54 | mdpi.com |

| Naphthoquinone amino acid derivative (L2) | MCF-7 | Breast | 28.42 (µg/mL) | researchgate.net |

| Naphthoquinone amino acid derivative (L3) | MCF-7 | Breast | 29.38 (µg/mL) | researchgate.net |

Mechanistic Studies on Cell Cycle Effects

The antiproliferative activity of quinone derivatives is often linked to their ability to interfere with the cell cycle. For example, some hydrazone derivatives, another class of aromatic compounds, have been shown to induce cell cycle arrest in the G2/M phase in HL60 leukemia cells. nih.gov This arrest prevents the cell from entering mitosis, ultimately leading to a halt in proliferation. While specific studies on the cell cycle effects of this compound are limited, investigations into related naphthoquinone compounds have utilized cell cycle analysis to understand their mechanism of action. researchgate.net For instance, the formation of a stabilized topoisomerase-DNA complex by such inhibitors can trigger DNA damage checkpoints, leading to cell cycle arrest and, in many cases, apoptosis. biomedpharmajournal.org

Selectivity in Cellular Interactions (if reported mechanistically, not outcome)

An important aspect of anticancer drug development is selectivity towards cancer cells over normal, healthy cells. Some naphthoquinone derivatives have shown a degree of selectivity in their cytotoxic effects. For example, derivatives of lawsone were found to be more cytotoxic to tumor cells (IGROV-1 ovarian carcinoma and SK-MEL-28 melanoma) than to non-tumoral HEK-293 cells. mdpi.com

Furthermore, studies on 6-amino amonafide derivatives have highlighted cancer cell-selective growth inhibition. northwestern.edu The mechanism behind this selectivity is not fully elucidated but may be related to differences in cellular uptake, metabolism, or the expression levels and activity of target enzymes like topoisomerases in cancer cells versus normal cells.

Receptor Binding and Enzyme Inhibition Studies (in vitro, mechanistic focus)

The interaction of this compound derivatives with specific cellular receptors and enzymes is a key area of mechanistic investigation. As discussed, these compounds are investigated for their ability to inhibit enzymes central to cell proliferation, such as DNA polymerases and topoisomerases. nih.govnorthwestern.edu

While specific receptor binding studies for this compound are not widely reported, research on other 6-substituted compounds illustrates the potential for such interactions. For instance, certain 6-substituted derivatives of naltrexamine have been shown to bind with high affinity and selectivity to the μ opioid receptor. nih.gov This demonstrates that substitution at the 6-position can be a viable strategy for achieving specific receptor interactions. The primary enzyme inhibition focus for this compound and its analogs remains on topoisomerases, given the established activity of related compounds. northwestern.edu

Molecular Docking and Biophysical Characterization of Binding

Molecular docking studies are crucial in understanding the interaction between a ligand, such as this compound, and its biological target at the molecular level. This computational technique predicts the preferred orientation of a molecule when bound to a larger molecule, like a protein or DNA, to form a stable complex. The binding affinity, often represented by binding energy, is a key indicator of the strength of this interaction. A lower binding energy generally signifies a more stable and favorable interaction. For instance, a binding energy of ≤ -5.0 kcal/mol is typically considered indicative of good binding activity between a small molecule and a protein. e-century.us

Naphthoquinone derivatives have been the subject of numerous molecular docking studies to elucidate their potential as therapeutic agents. These studies have shown that these compounds can interact with various biological targets. For example, certain naphthoquinone derivatives have demonstrated strong binding affinities with key protein targets like MET and TYK2, with binding energies below -5 kcal/mol, suggesting a potential for these compounds in cancer chemotherapy. e-century.us The structural features of these derivatives, such as the presence of morpholine (B109124) or piperazine (B1678402) moieties, can significantly influence their binding capabilities and subsequent biological activity. e-century.us

The interaction of naphthoquinone derivatives with DNA is another critical area of investigation. Some of these compounds are known to interfere with DNA replication in tumor cells, thereby inhibiting their proliferation. e-century.us The planarity of the naphthacenequinone ring system allows it to intercalate between the base pairs of DNA, a common binding mode for this class of compounds. This intercalation can disrupt normal DNA processes and contribute to the molecule's biological effects.

| Parameter | Description | Typical Value Indicating Good Binding |

| Binding Energy | The free energy change upon binding of a ligand to a receptor. | ≤ -5.0 kcal/mol e-century.us |

| Interaction Types | The nature of the chemical interactions between the ligand and the receptor (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces). | Presence of multiple and strong interactions. |

| Binding Conformation | The three-dimensional arrangement of the ligand within the binding site of the receptor. | A conformation that maximizes favorable interactions and minimizes steric clashes. |

| Ligand Efficiency | A measure of the binding energy per heavy atom of the ligand. | Higher values indicate more efficient binding. |

Electron Transfer Processes in Biological Contexts

Electron transfer is a fundamental process in many biological systems, underpinning cellular respiration and photosynthesis. nih.gov Quinones, including this compound, are well-known for their ability to participate in redox reactions, acting as electron acceptors. scispace.com This capacity is central to their biological activity.

In biological contexts, electron transport chains involve a series of electron donors and acceptors with increasing reduction potentials, creating a thermodynamic driving force for the transfer of electrons. nih.gov Metalloproteins, such as cytochromes and ferredoxins, are key players in these long-range electron transfer processes. nih.gov The efficiency of these transfers is influenced by factors like the coordination environment of the metal ion and the distance between the donor and acceptor. nih.gov

Naphthoquinones can interfere with these biological electron transfer chains. For example, some naphthoquinone derivatives are known to inhibit electron transfer in the mitochondrial respiratory chain. researchgate.net This disruption can lead to the production of reactive oxygen species (ROS), which can cause cellular damage, including DNA damage. researchgate.netnih.gov The ability of the quinone moiety to accept electrons is a crucial pharmacophore for its bioactivities. scispace.com The redox potential of a naphthoquinone is a key determinant of its ability to participate in electron transfer reactions and is influenced by the substituents on the quinone ring.

Anti-Inflammatory Action at the Molecular or Cellular Level (excluding clinical outcomes)

Certain derivatives of quinones have demonstrated anti-inflammatory properties at the molecular and cellular levels. These effects are often mediated through the modulation of key signaling pathways involved in the inflammatory response.

Modulation of Cellular Pathways (e.g., NF-κB, TNF-α production)

Nuclear factor-kappa B (NF-κB) is a family of transcription factors that plays a pivotal role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. nih.gov Tumor necrosis factor-alpha (TNF-α) is a potent pro-inflammatory cytokine and a well-characterized activator of the NF-κB pathway. nih.govnih.gov The binding of TNF-α to its receptor (TNFR1) initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. nih.gov This, in turn, leads to the phosphorylation and subsequent degradation of the inhibitory IκB proteins, allowing NF-κB dimers to translocate to the nucleus and induce the transcription of target genes, including those for inflammatory cytokines. nih.gov

Some compounds with structures related to this compound have been shown to exert anti-inflammatory effects by interfering with this pathway. For instance, 6-(Methylsulfinyl)hexyl isothiocyanate (6-MSITC), a compound derived from wasabi, has been reported to strongly suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are key inflammatory mediators. nih.gov This suppression occurs at the transcriptional level and is linked to the attenuation of signaling pathways that lead to the activation of transcription factors like NF-κB. nih.gov The ability of such compounds to inhibit the production of inflammatory cytokines and enzymes highlights their potential as modulators of the inflammatory response. nih.gov

Antimicrobial and Antifungal Activity (in vitro, mechanistic studies)

Naphthoquinone derivatives have been extensively studied for their in vitro antimicrobial and antifungal activities against a range of pathogens. The mechanism of action often involves the disruption of fundamental cellular processes in microorganisms.

Several studies have demonstrated the efficacy of various naphthoquinone derivatives against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. scispace.comnih.govnih.gov For example, juglone, a naturally occurring 1,4-naphthoquinone, exhibits strong antibacterial activity against Staphylococcus aureus. nih.gov Mechanistic investigations suggest that juglone induces the production of reactive oxygen species (ROS) within bacterial cells, leading to DNA damage and ultimately cell death. nih.gov Furthermore, it can inhibit the expression of RecA, a protein crucial for DNA repair in bacteria, thereby reducing the cell's ability to recover from the induced damage. nih.gov

Other naphthoquinone derivatives, such as 5,8-dihydroxy-1,4-naphthoquinone, have been shown to exert their antimicrobial effects through multiple mechanisms, including membrane damage and disruption of membrane integrity. nih.gov This can lead to the leakage of cellular components like proteins and DNA. nih.gov Additionally, this compound has been observed to disrupt the respiratory chain in C. albicans. nih.gov The specific chemical structure of the naphthoquinone derivative, including the nature and position of substituents, plays a significant role in its antimicrobial potency and spectrum of activity. scispace.com For instance, the presence of a hydroxyl group on the aromatic ring of juglone is considered crucial for its activity. nih.gov

| Compound | Target Microorganism | Mechanism of Action | Reference |

| Juglone (a 1,4-naphthoquinone) | Staphylococcus aureus | Induces ROS production, leading to DNA damage; inhibits RecA expression. | nih.gov |

| 5,8-dihydroxy-1,4-naphthoquinone | S. aureus, S. epidermidis, C. albicans | Causes membrane damage and disrupts membrane integrity; disrupts the respiratory chain in C. albicans. | nih.gov |